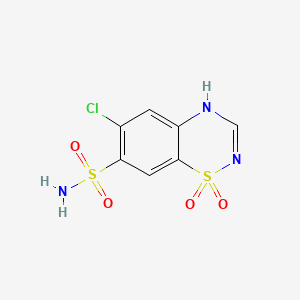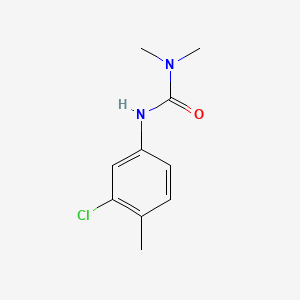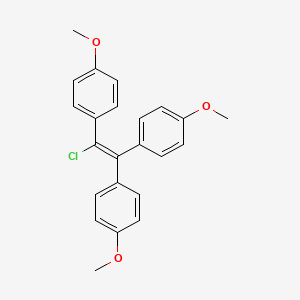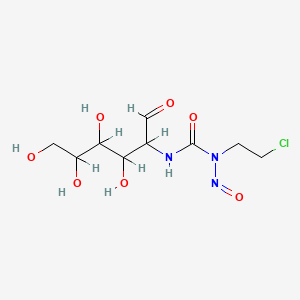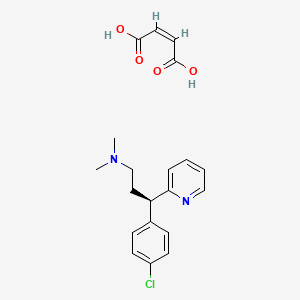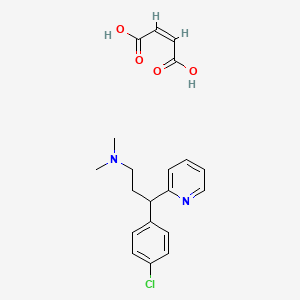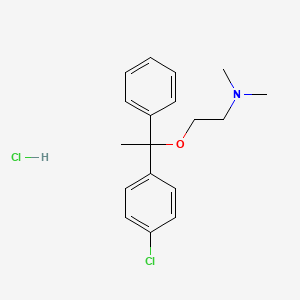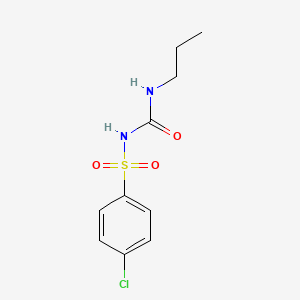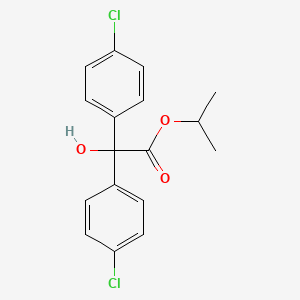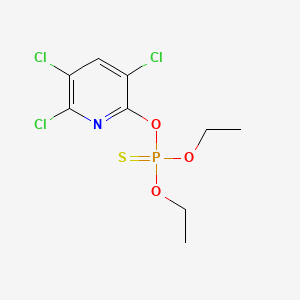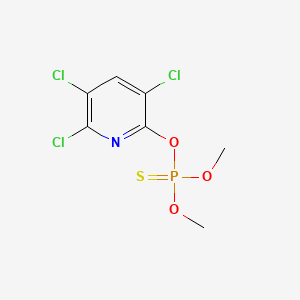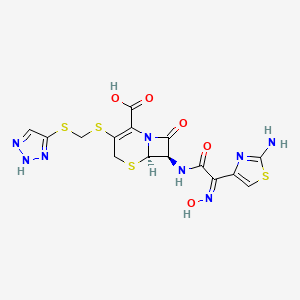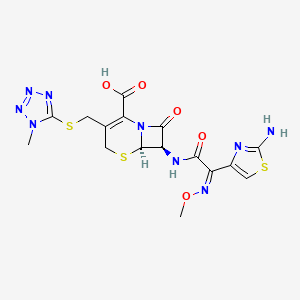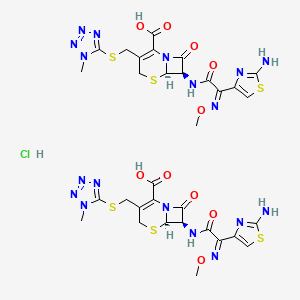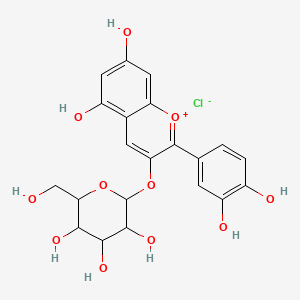
Cyanidin 3-O-glucoside
描述
Cyanidin-3-glucoside (C3G) is a well-known natural anthocyanin and possesses antioxidant and anti-inflammatory properties . It is one of the most common anthocyanins naturally found in black rice, black bean, purple potato, and many colorful berries . C3G confers a red hue to fruits .
Synthesis Analysis
The synthesis of C3G involves two required genes: anthocyanidin synthase (PhANS) from Petunia hybrida, and cyanidin 3-O-glucosyltransferase (At3GT) from Arabidopsis thaliana . Both PhANS and At3GT were shuffled back and forth, so as to generate a combinatorial system for C3G production .
Molecular Structure Analysis
C3G possesses strong antioxidant activity potentially due to the two hydroxyls on the B ring . More than 20 kinds of C3G metabolites have been identified in serum by a pharmacokinetics study in humans .
Chemical Reactions Analysis
C3G potentially exerts functions primarily through C3G metabolites (C3G-Ms) . Protocatechuic acid (PCA), phloroglucinaldehyde (PGA), vanillic acid (VA), ferulic acid (FA), and their derivates represent the main bioactive metabolites of C3G due to their antioxidant and anti-inflammatory properties .
Physical And Chemical Properties Analysis
C3G has a good radical scavenging capacity (RSC) against superoxide but not hydroxyl radicals, and its oxidative potential is pH-dependent (58 mV/pH unit) .
科学研究应用
-
Antioxidant Activity
- Application : C3G has been found to have a good radical scavenging capacity against superoxide .
- Method : The antioxidant activity of C3G is typically assessed using in vitro assays that measure its ability to neutralize reactive oxygen species .
- Results : C3G is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism and its metabolites enter the bloodstream .
-
Cardio-Protective Effects
-
Anti-Inflammatory Activity
- Application : C3G has been found to have anti-inflammatory effects .
- Method : The anti-inflammatory activity of C3G is typically assessed using in vitro assays that measure its ability to inhibit the production of pro-inflammatory cytokines .
- Results : C3G has been shown to have anti-inflammatory effects, which could have implications for the treatment of various inflammatory diseases .
-
Neuroprotective Effects
-
Anti-Cancer Activity
- Application : C3G has been found to have anti-cancer effects .
- Method : The anti-cancer activity of C3G is typically assessed using in vitro assays that measure its ability to inhibit the proliferation of cancer cells .
- Results : C3G has been shown to have anti-cancer effects, which could have implications for the treatment of various types of cancer .
-
Anti-Diabetic Activity
-
Gastroprotective Effects
- Application : C3G has been found to have gastroprotective effects .
- Method : The gastroprotective effects of C3G are typically studied using in vivo models of gastrointestinal diseases .
- Results : Solid evidence supports C3G’s bioactivity as a gastroprotective agent, exerting protection against Helicobacter pylori infection .
-
Anti-Thrombotic Activity
- Application : C3G has been found to have anti-thrombotic effects .
- Method : The anti-thrombotic activity of C3G is typically assessed using in vitro assays that measure its ability to inhibit platelet aggregation .
- Results : C3G has been shown to have anti-thrombotic effects, which could have implications for the treatment of various thrombotic diseases .
-
Epigenetic Factor
- Application : C3G has been found to act as an epigenetic factor .
- Method : The epigenetic effects of C3G are typically studied using in vitro assays that measure its ability to modulate the expression of genes through epigenetic mechanisms .
- Results : C3G has been shown to have epigenetic effects, which could have implications for the treatment of various diseases .
-
Protection Against Age-Related Diseases
-
Metabolic Syndrome Treatment
-
Oral Cancer Treatment
- Application : C3G has been found to have effects on oral cancer .
- Method : The effects of C3G on oral cancer are typically assessed using in vitro assays that measure its ability to inhibit the proliferation of oral cancer cells .
- Results : C3G has been shown to have effects on oral cancer, which could have implications for the treatment of oral cancer .
-
Nano-Encapsulation Applications
- Application : C3G has been found to have applications in nano-encapsulation .
- Method : The nano-encapsulation of C3G is typically studied using in vitro assays that measure its stability and bioaccessibility .
- Results : The lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release .
-
Gut Microbiota Regulation
-
Cytoprotection
-
Biocompatible Materials Applications
- Application : C3G has been found to have applications in biocompatible materials .
- Method : The applications of C3G in biocompatible materials are typically studied using in vitro assays that measure its stability and bioaccessibility .
- Results : Studies have shown that C3G can be used in biocompatible materials .
-
DNA-RSC
-
Prevention of Diabetes and its Vascular Complications
- Application : C3G has been found to have effects on the prevention of diabetes and its vascular complications .
- Method : The effects of C3G on diabetes and its vascular complications are typically assessed using in vivo models of diabetes .
- Results : Studies have shown that C3G can help prevent diabetes and its vascular complications .
未来方向
C3G achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence . The dietary anthocyanin C3G activates PPARs, a master regulators of energy metabolism . C3G is an agonistic ligand of PPARs and stimulates fuel preference to fat .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNONATNXDQJF-UBNZBFALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028798 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin 3-glucoside chloride | |
CAS RN |
7084-24-4 | |
| Record name | Cyanidin 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7084-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanidin 3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-GLUCOSIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X15R84UEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



